

# Technical Guide: Physicochemical Properties of 1-N-Boc-3-(R)-cyanopiperidine

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## Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191

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## Introduction

**1-N-Boc-3-(R)-cyanopiperidine**, with the IUPAC name tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development.<sup>[1][2]</sup> Its rigid piperidine scaffold, combined with the presence of a nitrile group and a readily removable Boc-protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.<sup>[2]</sup> This is particularly relevant in the development of targeted therapeutics, such as aurora kinase inhibitors, where precise stereochemistry is often crucial for biological activity.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the physicochemical properties of **1-N-Boc-3-(R)-cyanopiperidine**, along with detailed experimental protocols for its synthesis and analysis.

## Physicochemical Properties

The physicochemical properties of **1-N-Boc-3-(R)-cyanopiperidine** are summarized in the table below. It is important to note that while some data is available for the racemic mixture or unspecified stereoisomers, specific data for the (R)-enantiomer may vary and should be determined experimentally.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[4][5]
Molecular Weight	210.27 g/mol	[4][5]
Appearance	White to light yellow solid/powder	[4]
Melting Point	60-65 °C	[3]
Boiling Point	40 °C at 30 mmHg	[3][4]
Solubility	Soluble in methanol and other organic solvents like dichloromethane.	[3]
Storage Temperature	2-8 °C	[4]
InChI Key	UEFZTXGFHKPSFS-UHFFFAOYSA-N (for racemic)	

## Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of **1-N-Boc-3-(R)-cyanopiperidine**. Below are the expected spectral characteristics.

### <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum of a related compound, tert-butyl 3-cyanopiperidine-1-carboxylate, in CDCl<sub>3</sub> shows characteristic signals for the Boc group and the piperidine ring protons. The spectrum for the (R)-enantiomer is expected to be similar.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~3.84-3.35	br s	4H	Piperidine ring protons adjacent to nitrogen
~2.66	m	1H	Piperidine ring proton
~1.97	br s	1H	Piperidine ring proton
~1.77	m	2H	Piperidine ring protons
1.49	s	9H	tert-butyl protons of Boc group

Reference:[3]

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for **1-N-Boc-3-(R)-cyanopiperidine** are listed below, based on typical values for similar structures.

Chemical Shift ( $\delta$ ) ppm	Assignment
~154.0	C=O (Boc carbonyl)
~122.0	-C $\equiv$ N (nitrile)
~80.0	C(CH <sub>3</sub> ) <sub>3</sub> (quaternary carbon of Boc)
~45-50	Piperidine carbons adjacent to nitrogen
~28.4	C(CH <sub>3</sub> ) <sub>3</sub> (methyl carbons of Boc)
~20-35	Other piperidine ring carbons

## Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For **1-N-Boc-3-(R)-cyanopiperidine**, the following characteristic absorption bands are expected.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2240	C≡N stretch (nitrile)
~1690	C=O stretch (amide carbonyl of Boc group)
~2975, 2860	C-H stretch (aliphatic)
~1420	C-N stretch
~1160	C-O stretch

Note: Data is based on general spectral correlations for the functional groups present.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule  $[M+H]^+$  is expected at m/z 211.2.

**Expected Fragmentation Pattern:** The fragmentation of Boc-protected amines often involves the loss of the Boc group or parts of it. Common fragments include:

- Loss of isobutylene (56 Da):  $[M+H - 56]^+$
- Loss of the entire Boc group (100 Da):  $[M+H - 100]^+$
- Cleavage of the piperidine ring.

## Experimental Protocols

### Synthesis of 1-N-Boc-3-(R)-cyanopiperidine

A plausible synthetic route to **1-N-Boc-3-(R)-cyanopiperidine** starts from (R)-nipecotic acid. The following is a representative protocol.

#### Step 1: Boc Protection of (R)-Nipecotic Acid

- Dissolve (R)-nipecotic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

- Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.
- Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) portion-wise at 0-10 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-nipecotic acid.

#### Step 2: Amide Formation

- Dissolve the N-Boc-(R)-nipecotic acid in an anhydrous solvent like dichloromethane.
- Activate the carboxylic acid using a coupling agent such as ethyl chloroformate or a carbodiimide (e.g., EDC) in the presence of a base like triethylamine.
- Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent.
- Stir the reaction at room temperature until the formation of N-Boc-3-(R)-piperidinecarboxamide is complete (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the amide.

#### Step 3: Dehydration to Nitrile

- Dissolve the N-Boc-3-(R)-piperidinecarboxamide in an anhydrous solvent such as dichloromethane or THF.
- Add a dehydrating agent, for example, trifluoroacetic anhydride, phosphorous oxychloride, or cyanuric chloride, often in the presence of a base like triethylamine.
- Stir the reaction at room temperature or gentle heating until the conversion to the nitrile is complete.

- Quench the reaction carefully with water or a saturated bicarbonate solution.
- Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-N-Boc-3-(R)-cyanopiperidine**.<sup>[3]</sup>

## Analytical Methods

### 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.<sup>[6]</sup>
- Injector Temperature: 250 °C.<sup>[6]</sup>
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.<sup>[6]</sup>
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.<sup>[6]</sup>
- MS Detector: Electron Ionization (EI) at 70 eV.

### 4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric purity of **1-N-Boc-3-(R)-cyanopiperidine**, a chiral HPLC method is necessary. The exact conditions will depend on the specific chiral stationary phase used.

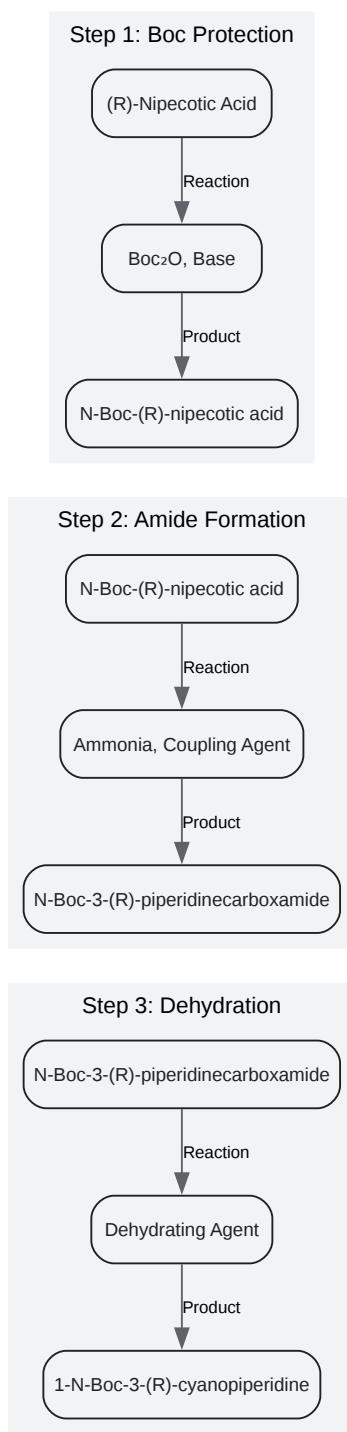
- Column: A chiral stationary phase column (e.g., Chiralpak series).
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation of the enantiomers.
- Flow Rate: Typically 0.5-1.0 mL/min.

- Detection: UV detection at a wavelength where the compound has some absorbance (e.g., ~210 nm), or a more universal detector like a Corona Charged Aerosol Detector (CAD) if UV absorbance is low.

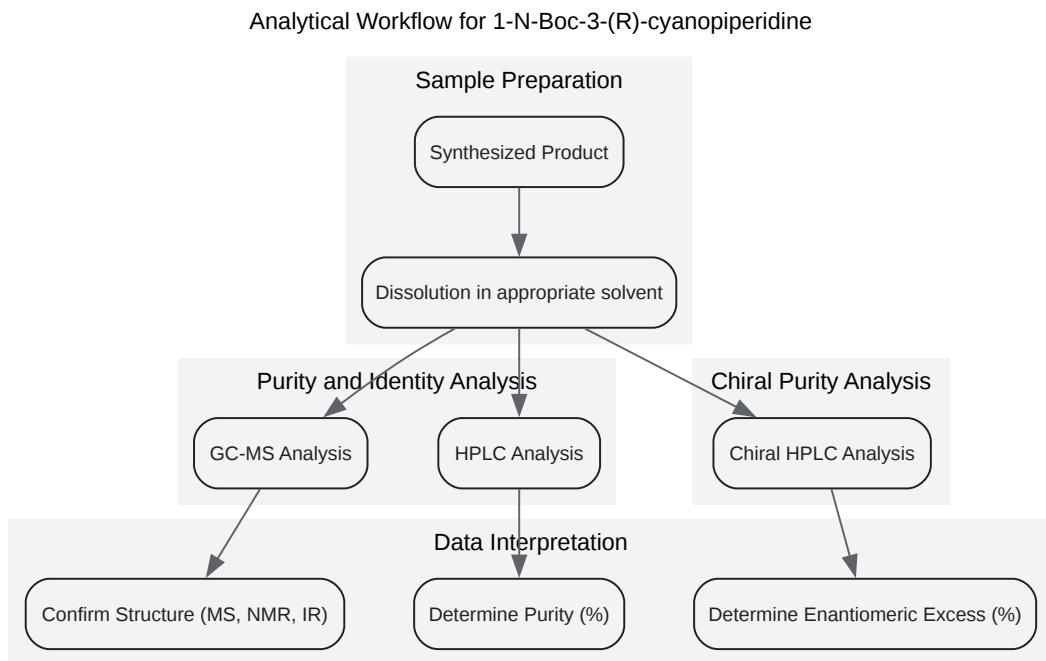
## Visualizations

### Synthetic Workflow

## Synthesis Workflow for 1-N-Boc-3-(R)-cyanopiperidine

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for 1-N-Boc-3-(R)-cyanopiperidine.**

## Analytical Workflow



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Caption: Analytical workflow for quality control.

## Conclusion

**1-N-Boc-3-(R)-cyanopiperidine** is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a variety of synthetic applications in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for its synthesis and analysis. As with any chiral compound, careful analytical characterization, particularly using chiral HPLC, is essential to ensure the enantiomeric purity required for its

intended use in the development of stereospecific pharmaceuticals. Further experimental determination of the specific optical rotation and detailed spectral data for the pure (R)-enantiomer is recommended for rigorous quality control.

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